molecular formula C7H6ClNO B3038229 (E)-N-Hydroxybenzimidoyl chloride CAS No. 81745-44-0

(E)-N-Hydroxybenzimidoyl chloride

Cat. No. B3038229
CAS RN: 81745-44-0
M. Wt: 155.58 g/mol
InChI Key: GYHKODORJRRYBU-VQHVLOKHSA-N
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Description

(E)-N-Hydroxybenzimidoyl chloride, also known as this compound, is an important organic chemical compound. It is used in various scientific fields, including synthesis, research, and medicinal applications. This compound is used in the synthesis of many important molecules, such as antibiotics, anti-cancer drugs, and other pharmaceuticals. It is also used in the synthesis of polymers and other materials. In addition, this compound has been shown to have biochemical and physiological effects on various organisms.

Scientific Research Applications

Synthesis of Diarylurea Derivatives

(E)-N-Hydroxybenzimidoyl chloride has been utilized in a novel amide-assisted rearrangement reaction for the efficient synthesis of 1,3-diphenylurea derivatives. This method allows for the production of a variety of electronically and sterically different 1,3-diphenylurea derivatives with good to excellent yields (Song et al., 2021).

Visible-Light-Induced Synthesis

A study demonstrated the visible-light-induced synthesis of N-hydroxybenzimidoyl cyanides from aromatic terminal alkenes. This process uses Eosin Y as an organic photoredox catalyst and involves a radical pathway for the incorporation of nitrogen atoms, resulting in the formation of products with an oxime and a nitrile group (Alam et al., 2020).

Study of E/Z Isomerism

N-Hydroxybenzimidoyl chloride was used in a study to understand E/Z isomerism in N‐alkoxybenzoimidic acid derivatives. This research provides essential data for studies of benzhydroximic acid derivatives and related compounds, focusing on NMR parameters such as chemical shifts and coupling constants (Schraml et al., 2002).

Synthesis of Radiofluorinated Compounds

This compound is also significant in the synthesis of radiofluorinated compounds. It rapidly reacts with alkenes and alkynes under mild conditions, suitable for preparing low-molecular-weight radiopharmaceuticals and labelling sensitive biopolymers (Zlatopolskiy et al., 2012).

Mechanochemical Synthesis of Isoxazoles

A regioselective, solvent-free and catalyst-free synthesis of isoxazoles was developed using this compound under ball milling conditions. This innovative approach affords isoxazoles in up to 86% yields, demonstrating its potential in green chemistry applications (Xu et al., 2018).

Synthesis of 18 F-Labelled Isoxazoles

Another application is in the synthesis of 18 F-labelled isoxazoles, where this compound is used for ruthenium-promoted 1,3-dipolar cycloaddition with alkynes. This process is crucial in the development of PET radiotracers for medical imaging (Roscales & Kniess, 2019).

properties

IUPAC Name

(E)-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKODORJRRYBU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

698-16-8
Record name alpha-chlorobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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